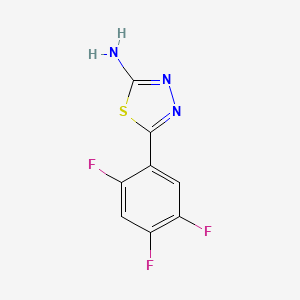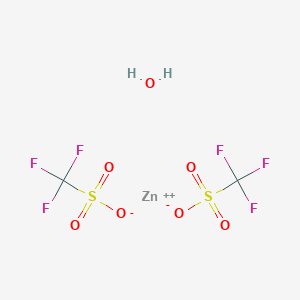
3,3,3-Trifluoropropyldichlorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoropropyldichlorophosphate is a chemical compound characterized by the presence of trifluoropropyl and dichlorophosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyldichlorophosphate typically involves the reaction of 3,3,3-trifluoropropyl alcohol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoropropyldichlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3,3,3-trifluoropropyl alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as pyridine and triethylamine are often used to facilitate reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis typically yields 3,3,3-trifluoropropyl alcohol and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoropropyldichlorophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoropropyl groups into molecules, enhancing their chemical properties.
Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and nucleic acids, to improve their stability and functionality.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with enhanced bioavailability and efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoropropyldichlorophosphate involves its interaction with specific molecular targets, leading to the modification of their chemical structure and properties. The trifluoropropyl group imparts unique characteristics to the compound, such as increased hydrophobicity and stability. The pathways involved in its action include nucleophilic substitution and hydrolysis, which result in the formation of various derivatives with distinct properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropyltrichlorosilane: This compound is similar in structure but contains a silicon atom instead of phosphorus. It is used in the synthesis of organosilicon compounds.
3,3,3-Trifluoropropionic Acid: This compound has a carboxylic acid group instead of a dichlorophosphate group and is used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
3,3,3-Trifluoropropyldichlorophosphate is unique due to the presence of both trifluoropropyl and dichlorophosphate groups, which impart distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C3H4Cl2F3O2P |
|---|---|
Molekulargewicht |
230.93 g/mol |
IUPAC-Name |
3-dichlorophosphoryloxy-1,1,1-trifluoropropane |
InChI |
InChI=1S/C3H4Cl2F3O2P/c4-11(5,9)10-2-1-3(6,7)8/h1-2H2 |
InChI-Schlüssel |
GTTNNGIPAPUXII-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


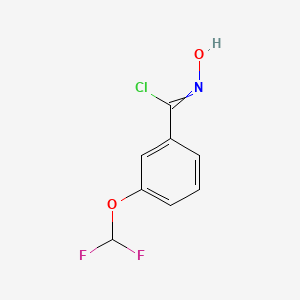
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
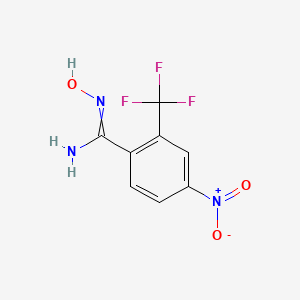
![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
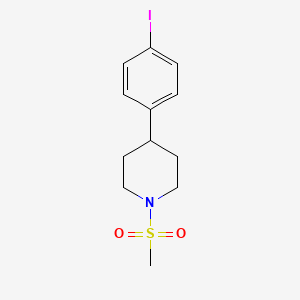

![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
